![molecular formula C11H12N2O4 B1416851 ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate CAS No. 1099963-42-4](/img/structure/B1416851.png)

ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate

Overview

Description

“Ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate” is a chemical compound. Its IUPAC name is "ethyl 6-methyl-4-oxo-3,4-dihydrofuro [2,3-d]pyrimidine-5-carboxylate" .

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the Dimroth rearrangement is used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . The optimal conditions for the reaction are heating of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles in an excess of AcOH under reflux in the presence of POCl3 as a chlorinating agent for 150 min .Scientific Research Applications

Antiviral Agent Synthesis

This compound is a key structural fragment in the synthesis of antiviral agents. The Dimroth rearrangement, which involves the isomerization of heterocycles, is utilized in the synthesis of condensed pyrimidines, which are crucial in the structure of antiviral compounds . This process is catalyzed by acids or bases and can be accelerated by heat or light, making it a versatile method for creating antiviral agents.

Neuroprotective and Anti-neuroinflammatory Agents

Novel triazole-pyrimidine hybrids, which include the compound , have been evaluated for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promise in protecting neuronal function and structure, which is crucial in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury.

Antimicrobial Activity

Derivatives of the compound have been studied for their antimicrobial activity. Specifically, thieno[2,3-d]pyrimidine derivatives have shown inhibitory effects against TrmD isolated from Haemophilus influenzae . This application is significant in the development of new antibiotics and treatments for bacterial infections.

Antitumor Activity

The compound has been used in the synthesis of derivatives that exhibit antitumor activity. For instance, certain derivatives have shown potent inhibitory activity against breast cancer cell lines, offering a potential pathway for the development of new cancer therapies .

Structural Analysis and Characterization

The compound’s structure allows for detailed NMR analysis, which is essential for the identification and characterization of new synthetic compounds. The pyrimidyl CH and methylene protons provide distinct signals that are crucial for structural elucidation .

properties

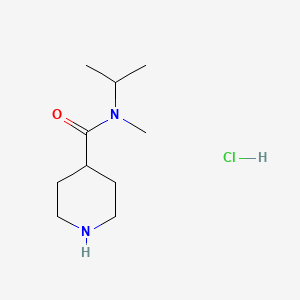

IUPAC Name |

ethyl 3,6-dimethyl-4-oxofuro[2,3-d]pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-4-16-11(15)7-6(2)17-9-8(7)10(14)13(3)5-12-9/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRXUKXZPUAANC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C(=O)N(C=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,3-dihydro-1H-indole-1-carbonyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B1416771.png)

![3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride](/img/structure/B1416772.png)

![3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1416776.png)

![N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B1416778.png)

![2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B1416779.png)

![3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416784.png)

![3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid dihydrochloride](/img/structure/B1416787.png)

![3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416788.png)

![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1416790.png)